molecular formula C11H12BrN3 B1482839 3-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2090852-54-1

3-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482839
CAS No.: 2090852-54-1
M. Wt: 266.14 g/mol
InChI Key: XBYRDOUNPFCXGU-UHFFFAOYSA-N
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Description

3-(4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2092533-44-1) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazole ring fused with a pyridine ring, a structural motif known for its wide range of biological activities and close resemblance to purine bases, making it a privileged scaffold in the design of bioactive molecules . The core 1H-pyrazolo[3,4-b]pyridine structure is a subject of extensive research, with over 300,000 derivatives described in the scientific literature and numerous compounds advancing through various stages of drug development . The specific substitution pattern of this reagent—including an ethyl group at the N1 position, a bromine atom at C4, a methyl group at C5, and a pyridyl group at C3—allows for precise structural diversification. The bromine atom serves as a highly versatile synthetic handle, enabling further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create more complex derivatives for structure-activity relationship (SAR) studies . This compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-3-15-8(2)10(12)11(14-15)9-5-4-6-13-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYRDOUNPFCXGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CN=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a pyridine moiety, which is crucial for its biological interactions. The presence of bromine and ethyl groups contributes to its unique reactivity profile.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₁₂BrN₃
Molecular Weight266.14 g/mol
CAS Number2090852-54-1

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate enzyme activities or receptor functions, leading to therapeutic effects.

Key Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, disrupting their normal function.
  • Receptor Modulation: It can act as an allosteric modulator at various receptors, enhancing or inhibiting their activity depending on the context.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate antiproliferative effects against various cancer cell lines:

Cancer TypeCell LineIC50 (µM)
Lung CancerA5490.07 - 49.85
Breast CancerMDA-MB-231Varies
Colorectal CancerHCT116Varies

These findings suggest that the compound could be a valuable candidate for further development in cancer therapy.

Other Biological Activities

Beyond anticancer effects, the compound has shown potential in various other biological activities:

  • Antimicrobial Activity: Exhibits efficacy against certain bacterial strains.
  • Anti-inflammatory Effects: May reduce inflammation in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted the efficacy of pyrazole derivatives against breast cancer cell lines, noting significant antiproliferative effects with varying IC50 values depending on structural modifications .
  • Mechanistic Insights : Research published in ACS Publications explored the interaction of pyrazole derivatives with muscarinic receptors, demonstrating their potential as positive allosteric modulators .
  • Comparative Analysis : A comparative study evaluated different pyrazole derivatives and their biological activities, providing insights into structure–activity relationships that can guide future research .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that derivatives of pyrazole, including 3-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine, exhibit promising anticancer activity. For instance, compounds with similar structures have been shown to inhibit the growth of several cancer cell lines, such as breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

CompoundCell LineConcentration (µM)Effect on Caspase Activity
This compoundMDA-MB-23110Induces apoptosis

The mechanism involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death. The compound's structural features may enhance its interaction with biological targets, leading to increased efficacy in cancer treatment.

Anti-inflammatory and Antimicrobial Activities
Additionally, this compound has been investigated for its anti-inflammatory and antimicrobial properties. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs. The antimicrobial activity is attributed to its interaction with microbial enzymes and receptors, disrupting their normal function.

Material Science

Development of Novel Materials
In material science, this compound is utilized in the synthesis of novel materials with tailored electronic and optical properties. The incorporation of bromine and pyrazole moieties can enhance the stability and performance of materials used in electronic devices.

Biological Studies

Enzyme Inhibition Studies
The compound's structural similarity to biologically active molecules allows it to be employed in enzyme inhibition studies. Research indicates that it can act as a competitive inhibitor for certain enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Receptor Binding Studies
Furthermore, the compound has been used in receptor binding studies to understand its interactions with various biological receptors. This research is critical for drug design, as it helps identify potential therapeutic targets.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 cells at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Material Development
In another study focusing on material science applications, researchers synthesized a polymer composite incorporating this compound. The resulting material exhibited enhanced thermal stability and electrical conductivity compared to traditional polymers, indicating its potential for use in advanced electronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine and related compounds:

Compound Name Key Structural Features Molecular Weight Biological/Functional Relevance Evidence Source
This compound Pyridine + 4-bromo-1-ethyl-5-methyl-pyrazole 281.13 g/mol Potential kinase/LSD1 inhibition (inferred from analogs)
4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine Pyridine + 4-bromo-5-methyl-pyrazole with 2-chloroethyl at N1 315.58 g/mol Higher electrophilicity due to Cl; possible alkylating agent
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine Pyridine with bromo at C3 + 1-methyl-pyrazole at C5 238.09 g/mol Simplified substituents; used in Suzuki couplings
3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid Pyrazole with Br, CF₃, and methyl groups + propanoic acid chain 315.11 g/mol Enhanced acidity (CF₃); potential prodrug candidate
3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole Imidazo[4,5-b]pyridine core with bromo, thiadiazole, and isoxazole groups 513.36 g/mol Kinase inhibition (e.g., JAK2/STAT3 pathways)

Key Observations:

Substituent Effects on Reactivity :

  • The 2-chloroethyl group in 4-[4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine increases electrophilicity compared to the ethyl group in the target compound, making it more reactive in nucleophilic substitutions .
  • Trifluoromethyl groups (as in ) introduce strong electron-withdrawing effects, enhancing metabolic stability and binding affinity in enzyme inhibition .

Biological Activity :

  • Pyridine-pyrazole hybrids (e.g., 3-bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine ) are often used in cross-coupling reactions to generate biaryl structures with anticancer activity .
  • The imidazo[4,5-b]pyridine analog () demonstrates potent kinase inhibition (EC₅₀ ~280 nM), suggesting that bromo-substituted heterocycles can enhance target engagement in enzymes like LSD1 .

The propanoic acid chain in introduces a carboxylic acid functional group, enabling salt formation and improved bioavailability .

Research Findings and Implications

Kinase Inhibition :
Pyridine-pyrazole hybrids are privileged scaffolds in kinase inhibitor design. For example, imidazo[4,5-b]pyridine derivatives () show submicromolar activity against leukemia cells, attributed to their ability to occupy hydrophobic pockets in kinase ATP-binding sites . The bromo substituent in the target compound may similarly enhance hydrophobic interactions.

LSD1 Inhibition :
Compounds like 3-(piperidin-4-ylmethoxy)pyridine () achieve LSD1 inhibition with Kᵢ values <30 nM. The ethyl and methyl groups in the target compound could mimic the piperidine moiety’s role in binding to the flavin adenine dinucleotide (FAD) cofactor of LSD1 .

Synthetic Utility : Brominated pyridines (e.g., ) are key intermediates in Suzuki-Miyaura couplings. The target compound’s bromine atom positions it for similar applications in generating biaryl drug candidates .

Preparation Methods

Pyrazole Core Formation

The synthesis of the pyrazole ring substituted with ethyl and methyl groups generally starts from hydrazine derivatives and appropriate β-dicarbonyl compounds or aldehydes. A common approach involves condensation of hydrazines with substituted aldehydes or ketones, followed by cyclization to form the pyrazole ring.

  • Hydrazine condensation and cyclization : The reaction of 1-ethyl-5-methylhydrazine with 3-pyridinecarboxaldehyde or related pyridine derivatives leads to the formation of the pyrazole-pyridine scaffold. This step can be catalyzed under acidic or basic conditions depending on the substrates used.

  • Microwave-assisted Ullmann-type C–N cross-coupling : To construct the pyrazole linked to pyridine, copper-catalyzed Ullmann-type cross-coupling reactions under microwave irradiation have been reported to efficiently form the C–N bond, improving reaction rates and yields.

Coupling and Functionalization Steps

Following bromination, further functionalization such as Suzuki–Miyaura cross-coupling reactions enable diversification of the molecule by introducing various aryl or heteroaryl groups at the brominated position.

  • Suzuki–Miyaura coupling : This palladium-catalyzed reaction couples the brominated pyrazole with boronic acids or esters, allowing the introduction of diverse substituents with good to excellent yields (typically 64–94%).

  • Reaction scope : Both electron-rich and electron-poor boronic acids, as well as heterocyclic and styryl boron derivatives, have been successfully coupled.

Oxidation and Intermediate Preparation (Patent Method)

According to patent WO2021096903A1, related pyrazole derivatives can be prepared via oxidation of dihydropyrazole intermediates using potassium persulfate as an oxidizing agent in acetonitrile with sulfuric acid catalysis.

  • Oxidation reaction : Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate is oxidized to the corresponding pyrazole with yields around 75–80%.

  • Oxidizing agents : Potassium persulfate is preferred, used in 1.0 to 2.0 equivalents, typically 1.3 to 1.7 equivalents.

Summary of Key Reaction Parameters and Yields

Step Conditions Yield Range (%) Notes
Pyrazole formation Hydrazine + pyridine aldehyde, acid/base catalysis, microwave-assisted Ullmann coupling 46–85 Yields depend on hydrazine substituents
Bromination NBS (1.0–1.5 eq), microwave or conventional heating, 15 min to 4 h 47–92 Microwave heating favors selectivity and rate
Suzuki–Miyaura coupling Pd catalyst, boronic acids, microwave irradiation (2 h) or conventional heating 64–94 Broad substrate scope, high yields
Oxidation of dihydropyrazole Potassium persulfate (1.3–1.7 eq), sulfuric acid catalyst, acetonitrile 75–80 Patent method for related pyrazole derivatives

Detailed Research Findings

A 2021 study by Ostache et al. demonstrated a robust synthetic route for pyrazolo[3,4-c]pyrazoles, which shares mechanistic similarities with the preparation of 3-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine. Key findings include:

  • Microwave-assisted Ullmann-type cross-coupling dramatically improves reaction efficiency.

  • Bromination with NBS is highly selective for the C3 position on the pyrazole ring under optimized conditions.

  • Suzuki–Miyaura cross-coupling reactions enable extensive functionalization with excellent tolerance to electronic variations on both coupling partners.

  • The optimized conditions allow for scalable synthesis with good isolated yields after chromatographic purification.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine, and how can regioselectivity be controlled during pyrazole ring formation?

  • The synthesis typically involves multi-step reactions, starting with the condensation of substituted hydrazines with β-keto esters or diketones to form the pyrazole core. Bromination at the 4-position of the pyrazole can be achieved using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. Ethyl and methyl groups are introduced via alkylation or substitution reactions. To ensure regioselectivity, steric and electronic directing effects must be considered; for example, electron-withdrawing substituents (e.g., bromine) can direct subsequent reactions to specific positions .

Q. How can X-ray crystallography and NMR spectroscopy be optimized for structural validation of this compound?

  • For crystallography, use the SHELX suite (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly focusing on the pyrazole-pyridine torsion angle, which affects molecular conformation . For NMR, employ 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with deuterated solvents (e.g., DMSO-d6_6) to identify characteristic peaks: the pyridine protons (δ 8.5–9.0 ppm) and pyrazole methyl/ethyl groups (δ 1.2–2.5 ppm). HSQC and HMBC experiments help assign coupling between the bromine-bearing pyrazole and pyridine moieties .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

  • Use silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) for initial purification. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves purity for sensitive applications. Polar aprotic solvents (e.g., DMF) aid in dissolving the compound during crystallization .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence the physicochemical properties of this compound?

  • Graph set analysis (as per Etter’s rules) reveals that N–H···N and C–H···Br interactions stabilize the lattice. For instance, the pyridine nitrogen may act as a hydrogen-bond acceptor with adjacent pyrazole protons, forming R22_2^2(8) motifs. These interactions affect solubility, melting point, and stability under thermal stress .

Q. What strategies resolve contradictions between computational (DFT) predictions and experimental spectroscopic data for this compound?

  • Discrepancies often arise from solvent effects or crystal packing forces not modeled in gas-phase DFT. Use implicit solvent models (e.g., PCM) for NMR chemical shift calculations. Compare experimental IR/Raman spectra with scaled DFT vibrational frequencies to validate force fields .

Q. How can isotopic labeling (e.g., 2H^{2}\text{H}, 13C^{13}\text{C}) elucidate reaction mechanisms involving the bromine substituent?

  • Incorporate 13C^{13}\text{C}-labeled ethyl groups during synthesis to track nucleophilic substitution pathways. Use 2H^{2}\text{H}-labeling at the pyrazole 4-position to study debromination kinetics via GC-MS or 2H^{2}\text{H}-NMR .

Q. What are the challenges in designing derivatives with enhanced bioactivity while maintaining crystallinity?

  • Substituent bulk (e.g., replacing ethyl with isopropyl) can disrupt crystal packing, reducing crystallinity. Balance lipophilicity (via LogP optimization) and hydrogen-bond donors/acceptors to retain solubility. Co-crystallization with co-formers (e.g., carboxylic acids) may improve stability .

Q. How do polymorphic forms of this compound impact its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Polymorphs with different pyridine-pyrazole dihedral angles exhibit varying reactivities. For example, a planar conformation may enhance conjugation, facilitating oxidative addition in palladium-catalyzed couplings. Use powder XRD to monitor phase transitions during reactions .

Methodological Notes

  • Data Contradictions : Cross-validate crystallographic data (e.g., C–C bond lengths) with computational results to identify systematic errors in refinement .
  • Advanced Characterization : Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Synthetic Optimization : Employ DoE (Design of Experiments) to optimize bromination conditions, minimizing side products like di-brominated analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.